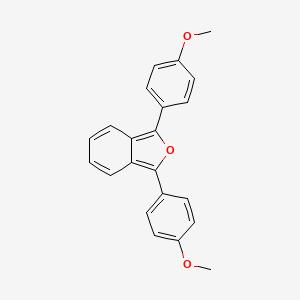

1,3-Bis(4-methoxyphenyl)-2-benzofuran

Description

Structure

3D Structure

Properties

CAS No. |

6306-97-4 |

|---|---|

Molecular Formula |

C22H18O3 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

1,3-bis(4-methoxyphenyl)-2-benzofuran |

InChI |

InChI=1S/C22H18O3/c1-23-17-11-7-15(8-12-17)21-19-5-3-4-6-20(19)22(25-21)16-9-13-18(24-2)14-10-16/h3-14H,1-2H3 |

InChI Key |

CNTRLEAHTOEKFL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C3C=CC=CC3=C(O2)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 1,3 Bis 4 Methoxyphenyl 2 Benzofuran and Its Analogues

General Strategies for Benzofuran (B130515) Ring Construction

The formation of the benzofuran ring system can be achieved through various bond-forming strategies, including intramolecular cyclizations, condensation reactions, metal-catalyzed processes, photochemical reactions, rearrangements, and cycloadditions.

Cyclization Reactions (e.g., intramolecular, acid-catalyzed pathways)

Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of benzofurans. This approach typically involves the formation of a key C-O or C-C bond to close the furan (B31954) ring onto a pre-existing benzene (B151609) ring.

Acid-catalyzed cyclization is a common method, often utilizing strong acids like polyphosphoric acid (PPA) or trifluoroacetic acid (TFA). wuxiapptec.comwuxiapptec.com For instance, the cyclization of acetal (B89532) precursors can lead to the formation of the benzofuran core. wuxiapptec.comwuxiapptec.com Mechanistically, the reaction proceeds through protonation of the acetal, followed by the elimination of an alcohol to form an oxonium ion. Subsequent intramolecular nucleophilic attack by the aryl ring and a second elimination event yield the benzofuran product. wuxiapptec.com The regioselectivity of such cyclizations can be influenced by the electronic properties of the substituents on the aromatic ring. wuxiapptec.com

Another notable cyclization strategy is the oxidative cyclization of 2-hydroxystilbenes. This reaction can be mediated by hypervalent iodine reagents, such as (diacetoxyiodo)benzene, to afford 2-arylbenzofurans in good to excellent yields. organic-chemistry.org This metal-free approach offers an alternative to transition metal-catalyzed methods. organic-chemistry.org

Base-promoted cyclizations have also been developed. For example, o-alkynylphenols can undergo intramolecular cyclization in the presence of a base to yield 2-substituted benzofurans. This method provides a palladium/copper-free alternative to traditional coupling and cyclization sequences.

| Precursor Type | Reagents and Conditions | Product Type | Yield (%) | Reference |

| Acetal | Polyphosphoric Acid (PPA), 110°C | Regioisomeric benzofurans | Mixture | wuxiapptec.com |

| 2-Hydroxystilbene | PhI(OAc)₂, m-CPBA | 2-Arylbenzofurans | Good to Excellent | organic-chemistry.org |

| o-Alkynylphenol | Cs₂CO₃, DMF, 60°C | 2-Substituted benzofurans | 76-88 | |

| Electron-rich aryl ketones | FeCl₃ | Benzofurans | - | nih.gov |

Table 1. Examples of Cyclization Reactions for Benzofuran Synthesis

Condensation Reactions

Condensation reactions provide a powerful tool for the one-pot construction of the benzofuran skeleton from simpler starting materials. These reactions often involve the formation of multiple bonds in a single synthetic operation.

A classic example is the Rap-Stoermer reaction, which involves the condensation of α-haloketones with salicylaldehydes in the presence of a base, such as triethylamine. nih.gov This reaction proceeds via a Dieckmann-like aldol (B89426) condensation to furnish benzofuran derivatives in high yields. nih.gov

One-pot multicomponent reactions have also been developed, offering an efficient route to highly substituted benzofurans. For instance, the reaction of o-hydroxy aldehydes, amines, and terminal alkynes in the presence of a copper catalyst can yield amino-substituted benzofuran derivatives. nih.gov Similarly, the condensation of salicylaldehydes with ethyl diazoacetate provides a direct route to 3-ethoxycarbonylbenzofurans. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Yield (%) | Reference |

| Salicylaldehyde | α-Haloketone | Triethylamine | Substituted benzofurans | 81-97 | nih.gov |

| o-Hydroxy aldehyde | Amine, Terminal alkyne | Copper iodide | Amino-substituted benzofurans | 70-91 | nih.gov |

| Salicylaldehyde | Ethyl diazoacetate | - | 3-Ethoxycarbonylbenzofurans | High | organic-chemistry.org |

| Phenacyl phenyl ether | - | PPA, xylene, 130°C | 2-Arylbenzofurans | - | jocpr.com |

Table 2. Examples of Condensation Reactions for Benzofuran Synthesis

Metal-Catalyzed Coupling and Cyclization Approaches (e.g., Palladium-catalyzed C-H activation/oxidation)

Transition metal catalysis has revolutionized the synthesis of benzofurans, enabling the construction of the heterocyclic core with high efficiency and functional group tolerance. Palladium, copper, rhodium, and ruthenium catalysts are commonly employed. nih.gov

A prominent strategy involves palladium-catalyzed C-H activation/oxidation. For example, the reaction of 2-hydroxystyrenes with iodobenzenes in the presence of a palladium catalyst can lead to the formation of benzofurans through a tandem Heck reaction/oxidative cyclization sequence. rsc.org This approach allows for the direct arylation and subsequent cyclization to form the benzofuran ring. rsc.org Similarly, the palladium-catalyzed C-H arylation of benzofurans with triarylantimony difluorides provides a route to 2-arylbenzofurans. nih.gov

Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization, is another powerful palladium- and copper-cocatalyzed method for synthesizing 2-substituted benzofurans. nih.gov

Rhodium catalysts have been utilized for the annulation of 1,3-diynes with N-benzoxyacetamides via C-H activation, migratory insertion, and intramolecular substitution to yield benzofuran derivatives. nih.gov Ruthenium-catalyzed C-H alkenylation of m-hydroxybenzoic acids with alkynes, followed by oxygen-induced annulation, also provides an efficient route to functionalized diarylbenzofurans. nih.govrsc.org

| Catalyst System | Reactants | Key Transformation | Product Type | Reference |

| Pd(OAc)₂ | 2-Hydroxystyrene, Iodobenzene | C-H activation/oxidation | Benzofurans | rsc.org |

| Pd(OAc)₂/CuCl₂ | Benzofuran, Ar₃SbF₂ | C-H arylation | 2-Arylbenzofurans | nih.gov |

| (PPh₃)PdCl₂/CuI | o-Iodophenol, Terminal alkyne | Sonogashira coupling/cyclization | 2-Substituted benzofurans | nih.gov |

| Rhodium catalyst | 1,3-Diyne, N-Benzoxyacetamide | C-H directing group migration | Substituted benzofurans | nih.gov |

| Ruthenium catalyst | m-Hydroxybenzoic acid, Alkyne | C-H alkenylation/annulation | 2,3-Diarylbenzofurans | rsc.org |

Table 3. Examples of Metal-Catalyzed Syntheses of Benzofurans

Photochemical Cyclization Routes

Photochemical reactions offer a unique, often metal-free, approach to the synthesis of benzofurans under mild conditions. These reactions utilize light to initiate the bond-forming processes.

A notable example is the one-step metal-free photochemical reaction between 2-chlorophenol (B165306) derivatives and terminal alkynes. nih.gov This process involves the tandem formation of an aryl-C and a C-O bond, proceeding through a photochemically generated aryl cation intermediate. nih.govresearchgate.net The use of readily available chlorophenols makes this method environmentally advantageous compared to approaches using more expensive bromo or iodo analogues. nih.gov

Another photolytic approach involves the irradiation of β,β-bis(o-methoxyphenyl)vinyl bromides in benzene, which furnishes 2-arylbenzofurans. jocpr.com

| Reactants | Conditions | Key Intermediate | Product Type | Reference |

| 2-Chlorophenol derivative, Terminal alkyne | Photochemical, metal-free | Aryl cation | 2-Substituted benzofurans | nih.gov |

| β,β-Bis(o-methoxyphenyl)vinyl bromide | Photolysis in benzene | - | 2-Arylbenzofuran | jocpr.com |

Table 4. Examples of Photochemical Benzofuran Synthesis

Rearrangement Reactions in Benzofuran Synthesis

Rearrangement reactions provide elegant pathways to construct the benzofuran skeleton, often from readily available starting materials, by orchestrating a cascade of bond-breaking and bond-forming events.

The rearrangement of 2-hydroxychalcones is a versatile method for the selective synthesis of 3-acylbenzofurans and 3-formylbenzofurans. nih.gov Depending on the reaction conditions, the initially formed 2,3-dihydrobenzofuran (B1216630) intermediate can be selectively transformed into either isomer. nih.gov

The rsc.orgrsc.org-sigmatropic rearrangement is another powerful tool in benzofuran synthesis. For instance, the reaction of O-arylhydroxylamines with ketones can lead directly to benzofuran derivatives through a proposed one-pot condensation-rearrangement-cyclization sequence. organic-chemistry.org Similarly, the trifluoroacetic anhydride (B1165640) (TFAA)-induced rsc.orgrsc.org-sigmatropic rearrangement of N-trifluoroacetyl-ene-hydroxylamines can produce dihydrobenzofurans, which can be further converted to benzofurans. organic-chemistry.org

| Reaction Name/Type | Substrate | Reagents/Conditions | Product Type | Reference |

| Chalcone Rearrangement | 2-Hydroxychalcone | Hypervalent iodine reagent, then acid/base | 3-Acyl/3-Formylbenzofurans | nih.gov |

| rsc.orgrsc.org-Sigmatropic Rearrangement | O-Arylhydroxylamine, Ketone | Methanesulfonic acid | Substituted benzofurans | organic-chemistry.org |

| rsc.orgrsc.org-Sigmatropic Rearrangement | N-Trifluoroacetyl-ene-hydroxylamine | TFAA or TFAT-DMAP | Dihydrobenzofurans/Benzofurans | organic-chemistry.org |

| Pinacol Rearrangement | 1,2-Diol | Acid | Ketone (precursor to benzofuran) | libretexts.org |

| Payne Rearrangement | Epoxide | Base | Rearranged epoxide | libretexts.org |

Table 5. Examples of Rearrangement Reactions in Benzofuran Synthesis

Cycloaddition Reactions (e.g., [4+1] cycloaddition strategies)

Cycloaddition reactions offer a convergent and atom-economical approach to the synthesis of the benzofuran ring system by combining two or more components in a single step.

A notable example is the [4+1] cycloaddition reaction. Scandium triflate-catalyzed formal [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides provides a straightforward and efficient route to 2-aminobenzofurans in good yields under mild conditions. nih.gov This methodology involves a sequence of nucleophilic addition, cyclization, and isomerization. nih.gov

[3+2] cycloaddition reactions are also valuable for constructing five-membered heterocyclic rings. For instance, the three-component reaction of an appropriate benzofuran precursor, an amino acid, and a dipolarophile can lead to spiro-pyrrolidine derivatives fused to the benzofuran core via an azomethine ylide cycloaddition. mdpi.com

More complex cycloadditions, such as the [4+2] cycloaddition of azadienes, have been utilized to construct benzofuran-fused 1,4-dihydropyridines. researchgate.net

| Cycloaddition Type | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Yield (%) | Reference |

| [4+1] Cycloaddition | o-Hydroxybenzhydryl alcohol (o-QM precursor) | Isocyanide | Sc(OTf)₃, Toluene (B28343) | 2-Aminobenzofurans | up to 93 | nih.gov |

| [3+2] Cycloaddition | 3-Benzylidenebenzofuran-2(3H)-one | Amino acid, Dipolarophile | Heat | Spiro-pyrrolidine benzofurans | 74-99 | mdpi.com |

| [4+2] Cycloaddition | Benzofuran-derived azadiene | Malononitrile | Bifunctional squaramide | Benzofuran-fused 1,4-dihydropyridines | High | researchgate.net |

| [3+3] Cycloaddition | Diaziridine | Quinone | Sc(OTf)₃ | Benzo[e] nih.govrsc.orgdtu.dkoxadiazines | up to 96 | nih.gov |

Table 6. Examples of Cycloaddition Reactions for Benzofuran Synthesis

Specific Synthetic Routes to 1,3-Bis(4-methoxyphenyl)-2-benzofuran

The primary and most established route for the synthesis of symmetrical 1,3-diarylisobenzofurans, including the target compound this compound, is a two-step process. This process begins with the synthesis of a 1,2-diaroylbenzene intermediate, which is subsequently cyclized to form the final isobenzofuran (B1246724) ring system.

Elucidation of Precursor Synthesis and Pre-functionalization

The key precursor for the synthesis of this compound is 1,2-bis(4-methoxybenzoyl)benzene . The most common method for the preparation of this diketone is the Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene) with phthaloyl chloride.

In this electrophilic aromatic substitution reaction, the phthaloyl chloride acts as the acylating agent, and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is employed to activate the acyl chloride. The reaction proceeds by the stepwise addition of two equivalents of anisole to the phthaloyl chloride. The methoxy (B1213986) group on the anisole ring is an ortho-, para-directing group, and due to steric hindrance, the acylation predominantly occurs at the para position, leading to the desired 4,4'-dimethoxy substituted product.

An alternative, though less common, approach involves the use of phthalic anhydride instead of phthaloyl chloride. This reaction also proceeds under Friedel-Crafts conditions and can yield the diacylated product. researchgate.net However, the reaction with phthalic anhydride can sometimes lead to the formation of a monoacylated carboxylic acid as a byproduct. researchgate.net

The pre-functionalization is inherent in the choice of the starting materials. The use of anisole directly incorporates the two 4-methoxyphenyl (B3050149) groups into the precursor molecule. This targeted approach ensures that the final product, this compound, possesses the desired substitution pattern without the need for subsequent modification of the aryl rings.

Optimization of Reaction Conditions and Parameters

The optimization of reaction conditions is crucial for maximizing the yield and purity of both the precursor and the final product.

For the Friedel-Crafts acylation step, several parameters are critical:

Catalyst: Anhydrous aluminum chloride is the most frequently used catalyst. It is often used in stoichiometric amounts or even in excess to compensate for its complexation with the carbonyl groups of the product. nist.gov

Solvent: A non-polar, inert solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂) is typically used.

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature. mdpi.com

Reaction Time: The reaction is typically stirred for several hours to ensure complete conversion.

For the reductive cyclization of 1,2-bis(4-methoxybenzoyl)benzene, the following conditions have been found to be effective for analogous 1,3-diarylisobenzofurans:

Reducing Agent: Zinc dust is a commonly used and effective reducing agent for this transformation.

Solvent: Glacial acetic acid is the solvent of choice, as it also acts as a proton source for the reaction mechanism.

Temperature: The reaction mixture is typically heated to reflux to drive the cyclization to completion.

Reaction Time: The reaction is often refluxed for several hours.

A general procedure for the synthesis of symmetrically substituted 1,3-diarylisobenzofurans involves heating the diketone precursor with zinc dust in refluxing glacial acetic acid for several hours. researchgate.net The hot reaction solution is then filtered, and the product is precipitated by the addition of cold water. researchgate.net

Analysis of Reaction Yields and Synthetic Efficiency

For the synthesis of 1,3-diphenylisobenzofuran (B146845), the following yields have been reported:

The reaction of 3-phenylphthalide (B1295097) with phenylmagnesium bromide, followed by acid-catalyzed dehydration, can produce 1,3-diphenylisobenzofuran in 87% yield. wikipedia.org

The reductive cyclization of 1,2-dibenzoylbenzene (B74432) using zinc in acetic acid is also a high-yielding step.

For the synthesis of other substituted 1,3-diarylisobenzofurans, such as 1,3-dimesitylisobenzofuran, the reductive cyclization of the corresponding diketone with zinc dust in glacial acetic acid has been reported to proceed with a yield of 60%. researchgate.net The synthesis of 1,3-bis(2,4,6-triethylphenyl)isobenzofuran via the same method gave a yield of 62%. researchgate.net Based on these examples, it can be inferred that the synthesis of this compound via the reductive cyclization of 1,2-bis(4-methoxybenzoyl)benzene is likely to be an efficient process with moderate to good yields.

Table 1: Representative Yields for the Synthesis of Analogous 1,3-Diarylisobenzofurans

| Compound | Synthetic Method | Yield (%) | Reference |

|---|---|---|---|

| 1,3-Diphenylisobenzofuran | From 3-phenylphthalide and phenylmagnesium bromide | 87 | wikipedia.org |

| 1,3-Dimesitylisobenzofuran | Reductive cyclization of 1,2-dimesitoylbenzene with Zn/AcOH | 60 | researchgate.net |

| 1,3-Bis(2,4,6-triethylphenyl)isobenzofuran | Reductive cyclization of 1,2-bis(2,4,6-triethylbenzoyl)benzene with Zn/AcOH | 62 | researchgate.net |

Synthesis of Key Intermediates for this compound Derivatives

The synthesis of derivatives of this compound necessitates the preparation of functionalized key intermediates. These intermediates can be broadly categorized into those that modify the central benzene ring of the benzofuran core and those that introduce substituents onto the 1,3-diaryl groups.

A versatile precursor for introducing functionality onto the benzofuran core is 3-methoxy-3H-isobenzofuran-1-one . This compound can react with two equivalents of an aryl Grignard reagent, such as 4-methoxyphenylmagnesium bromide, in a single step to produce symmetrical 1,3-diarylisobenzofurans. researchgate.net This method offers a convenient alternative to the two-step diketone route and allows for the synthesis of a variety of symmetrically substituted diarylisobenzofurans in medium to high isolated yields. researchgate.net

To synthesize derivatives with different functional groups on the phenyl rings, unsymmetrical diketone precursors would be required. These could potentially be synthesized through a stepwise Friedel-Crafts acylation or by using a pre-functionalized benzoyl chloride in the acylation of a different substituted benzene.

Advancements in Green Chemistry Approaches and Sustainable Synthetic Methods for Benzofuran Systems

In recent years, there has been a significant drive towards developing more environmentally friendly and sustainable methods for the synthesis of heterocyclic compounds, including benzofurans. These green chemistry approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in the synthesis of benzofurans. researchgate.netnih.govnih.govresearchgate.net Microwave irradiation can significantly shorten reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov One-pot, three-component reactions under microwave irradiation have been developed for the efficient synthesis of 2,3-disubstituted benzofurans. nih.gov This approach combines multiple synthetic steps into a single operation, reducing the need for purification of intermediates and minimizing solvent usage.

The use of sustainable catalysts is another key aspect of green benzofuran synthesis. While traditional methods often rely on stoichiometric amounts of Lewis acids like AlCl₃, which generate significant waste, modern approaches focus on catalytic systems. Hierarchically porous sphere-like copper oxide (HS-CuO) has been reported as a nanocatalyst for the synthesis of benzofuran isomers with anomalous selectivity, offering a more sustainable alternative. nih.gov

Furthermore, the development of solvent-free reaction conditions or the use of greener solvents is a major goal. Reactions conducted under solvent-free conditions, often facilitated by microwave irradiation or mechanochemical methods like ball milling, can drastically reduce the environmental impact of a synthesis. amazonaws.com When a solvent is necessary, the use of more benign alternatives to hazardous solvents like dichloromethane or DMF is encouraged. Water has been explored as a solvent for the synthesis of some heterocyclic systems, representing a significant step towards greener chemical processes. semanticscholar.org

Table 2: Comparison of Conventional and Green Synthetic Approaches for Benzofuran Synthesis

| Parameter | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Sonication |

| Catalysts | Stoichiometric Lewis acids (e.g., AlCl₃) | Nanocatalysts (e.g., HS-CuO), Heterogeneous catalysts |

| Solvents | Halogenated hydrocarbons (e.g., CH₂Cl₂), DMF | Solvent-free, Water, Deep eutectic solvents |

| Reaction Time | Hours to days | Minutes to hours |

| Efficiency | Often require multiple steps and purifications | One-pot, multi-component reactions are common |

Iii. Chemical Reactivity and Transformation Studies of 1,3 Bis 4 Methoxyphenyl 2 Benzofuran

Mechanistic Investigations of Formation Reactions

The synthesis of 1,3-diarylisobenzofurans, including the title compound, has been approached through various synthetic strategies. Mechanistic studies, often supported by computational chemistry, have been crucial in understanding the underlying reaction pathways and optimizing reaction conditions.

The formation of the isobenzofuran (B1246724) core of 1,3-diarylisobenzofurans often proceeds through the cyclization of a suitably substituted precursor. One common strategy involves the acid-catalyzed cyclization of 2-aroyl-α-arylacetophenones. Computational studies on related systems suggest that the reaction proceeds through a series of steps involving protonation of a carbonyl group, followed by an intramolecular nucleophilic attack of the enol or enolate onto the second carbonyl group, leading to a five-membered ring intermediate. Subsequent dehydration then furnishes the aromatic isobenzofuran ring. The transition state for the cyclization step is a key determinant of the reaction rate and can be influenced by the electronic nature of the substituents on the aryl rings.

Another significant pathway is the reductive cyclization of 1,2-diaroylbenzenes. For instance, the reaction of a diketone with zinc metal in glacial acetic acid can afford the corresponding 1,3-diarylisobenzofuran. beilstein-journals.org The mechanism likely involves a single-electron transfer from the zinc metal to one of the carbonyl groups, generating a radical anion which then attacks the second carbonyl group to form the furan (B31954) ring.

Computational studies using Density Functional Theory (DFT) have been employed to investigate the electronic structure and stability of isobenzofurans and their reaction intermediates. beilstein-journals.orgnih.gov These studies help in understanding the energetics of different reaction pathways and the geometries of transition states. For example, calculations on the formation of dibenzofuran (B1670420) from various precursors have elucidated the favorability of different reaction channels based on the Gibbs free energies of the transition states. clockss.org While specific computational studies on the formation of 1,3-Bis(4-methoxyphenyl)-2-benzofuran are not extensively reported, the principles derived from studies of similar 1,3-diarylisobenzofurans are applicable.

| Reaction Type | Key Intermediates | Driving Force | Computational Insights |

|---|---|---|---|

| Acid-catalyzed cyclization of 2-aroyl-α-arylacetophenones | Protonated carbonyls, enol/enolate intermediates | Aromatization of the furan ring | Calculation of transition state energies to predict reaction feasibility. clockss.org |

| Reductive cyclization of 1,2-diaroylbenzenes | Radical anions | Formation of the stable aromatic system | DFT calculations on the electronic structure of intermediates. beilstein-journals.orgnih.gov |

Catalysis plays a pivotal role in the synthesis of benzofurans, often enhancing reaction rates and influencing selectivity. nih.gov For the synthesis of 1,3-diarylisobenzofurans, both acid and metal catalysts are commonly employed.

Acid Catalysis: Strong acids like sulfuric acid or polyphosphoric acid are frequently used to promote the cyclization of open-chain precursors. The acid protonates a carbonyl group, increasing its electrophilicity and facilitating the intramolecular cyclization. The choice of acid and solvent can significantly impact the reaction yield and purity of the product.

Metal Catalysis: Transition metals, particularly palladium and copper, are widely used in modern benzofuran (B130515) synthesis. nih.gov For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, can be employed to construct the key C-C bonds of the benzofuran skeleton prior to cyclization. In some cases, the metal catalyst can also facilitate the final ring-closing step. While direct catalytic synthesis of this compound is not extensively documented, related syntheses of functionalized 1,3-diarylisobenzofurans often utilize arylmagnesium reagents in the presence of a suitable electrophile, where the solvent (e.g., THF) plays a crucial role in stabilizing the organometallic species. acs.org

The solvent can influence the reaction outcome by affecting the solubility of reactants and intermediates, stabilizing transition states, and in some cases, participating in the reaction mechanism. Polar aprotic solvents like DMF or DMSO can be effective for certain cyclization reactions, while non-polar solvents like toluene (B28343) or xylene are often used in high-temperature cyclizations.

Further Functionalization and Derivatization Strategies

The this compound scaffold can be further modified to introduce new functionalities, thereby tuning its physical and chemical properties.

The introduction of new substituents onto the benzofuran core can be guided by the principles of electrophilic aromatic substitution and cycloaddition reactions.

Electrophilic Aromatic Substitution: The fused benzene (B151609) ring of the benzofuran system is susceptible to electrophilic attack. The directing effects of the existing oxygen atom and the diaryl substituents will influence the position of the incoming electrophile. Generally, the positions ortho and para to the activating groups are favored. libretexts.org For instance, halogenation or nitration would be expected to occur on the benzene ring of the benzofuran core, with the precise location depending on the reaction conditions and the steric hindrance imposed by the bulky 4-methoxyphenyl (B3050149) groups.

Diels-Alder Reactions: The furan ring of 1,3-diarylisobenzofurans is a highly reactive diene and readily participates in Diels-Alder reactions with a variety of dienophiles. rsc.orgrsc.orgbeilstein-journals.org This [4+2] cycloaddition reaction allows for the stereoselective construction of complex polycyclic systems. The stereoselectivity of the Diels-Alder reaction is governed by the frontier molecular orbital interactions between the diene and the dienophile, often leading to the preferential formation of the endo adduct. The regioselectivity is influenced by the electronic nature of the substituents on both the diene and the dienophile. mdpi.com

The methoxy (B1213986) groups on the pendant phenyl rings represent key sites for chemical modification.

Ether Cleavage: The methoxy groups can be cleaved to the corresponding hydroxy groups using strong acids like HBr or Lewis acids such as BBr₃. researchgate.netwikipedia.org This demethylation reaction would yield 1,3-bis(4-hydroxyphenyl)-2-benzofuran, a compound with potentially different electronic and biological properties due to the presence of the phenolic hydroxyl groups. The mechanism of BBr₃-assisted ether cleavage has been computationally studied and can proceed through different pathways depending on the nature of the ether. researchgate.net

Modification of the Phenyl Rings: The phenyl rings themselves can undergo further electrophilic substitution reactions. The methoxy groups are activating and ortho-, para-directing, meaning that electrophiles will preferentially add to the positions ortho to the methoxy group on the phenyl rings.

Photochemical Reactivity and Photoinduced Transformations

The extended π-system of this compound makes it photochemically active. Upon absorption of light, the molecule can undergo a variety of transformations.

The photochemical behavior of 1,3-diphenylisobenzofuran (B146845) (DPBF), a closely related compound, has been extensively studied. nih.gov DPBF is known to react with singlet oxygen (¹O₂), generated photosensitively, to form an unstable endoperoxide which then rearranges to o-dibenzoylbenzene. This reaction is often used as a chemical trap to detect the presence of singlet oxygen. It is highly probable that this compound would undergo a similar photooxidation reaction to yield 1,2-bis(4-methoxybenzoyl)benzene.

Furthermore, photoisomerization is a known transformation for some benzofuran derivatives and other aromatic systems. oit.eduwikipedia.orgrsc.org This process involves the conversion of one isomer to another upon irradiation with light of a specific wavelength. While specific studies on the photoisomerization of this compound are not widely available, rearrangements of related systems under photochemical conditions have been reported, suggesting that this compound could also exhibit interesting photoinduced structural changes. nih.gov The photodegradation of related aromatic compounds can proceed through various mechanisms, including reductive pathways, especially in the presence of suitable photocatalysts. nih.gov

| Reaction Type | Reagents/Conditions | Potential Products | Key Features |

|---|---|---|---|

| Electrophilic Substitution | Halogens, Nitrating agents | Halogenated or nitrated benzofuran core | Regioselectivity guided by existing substituents. libretexts.org |

| Diels-Alder Reaction | Dienophiles (e.g., maleimides) | Polycyclic adducts | High reactivity of the furan ring as a diene; often stereoselective. rsc.orgrsc.orgbeilstein-journals.org |

| Ether Cleavage | BBr₃, HBr | 1,3-Bis(4-hydroxyphenyl)-2-benzofuran | Modification of the methoxy substituents. researchgate.netwikipedia.org |

| Photooxidation | Light, O₂ | 1,2-Bis(4-methoxybenzoyl)benzene | Reaction with singlet oxygen. |

Photoisomerization Phenomena

While direct studies on the photoisomerization of this compound are not extensively documented, research on its structural isomer, 2,3-Bis(p-methoxyphenyl)benzofuran, provides significant insights into potential photochemical transformations. rsc.org The photolysis of this 2,3-isomer in benzene demonstrates a novel photoisomerization, yielding a rearranged anthracene (B1667546) derivative alongside the expected phenanthrene (B1679779) product. rsc.org

In a broader context, photoprocesses in similar conjugated systems, such as diazadistyrylbenzenes, often involve trans-cis photoisomerization as a primary step. mdpi.com For some isomers of these compounds, this initial isomerization is a precursor to further reactions like photoelectrocyclization. mdpi.com This suggests that upon irradiation, an initial isomerization within the this compound structure could be a potential primary photophysical event.

Photolytic Reactions and Degradation Pathways

The isobenzofuran ring system is known for its sensitivity to light and air. beilstein-journals.org Large acenes and related structures like isoacenofurans are prone to photooxidation. beilstein-journals.org They can sensitize the formation of singlet oxygen, leading to their own degradation through reactions with it. nih.govbeilstein-journals.org This general reactivity suggests that a likely degradation pathway for this compound under photolytic conditions (exposure to light and air) involves oxidation, potentially forming endoperoxide intermediates. beilstein-journals.org

Studies on the photolysis of the related 2,3-bis-(p-methoxyphenyl)benzofuran show that irradiation with a mercury lamp or sunlight in a benzene solution under a nitrogen atmosphere leads to specific degradation products. rsc.org This indicates that even in the absence of oxygen, the molecule can undergo significant transformation upon absorbing light energy. Similarly, the photolysis of 3-azido-3-phenyl-3H-isobenzofuran-1-one has been shown to proceed cleanly under irradiation, yielding imine products through a proposed concerted mechanism from its singlet excited state. nih.gov

The table below summarizes the photolytic reaction of the related 2,3-isomer.

| Reactant | Conditions | Products | Source |

| 2,3-Bis-(p-methoxyphenyl)benzofuran | Benzene, N₂, Mercury Lamp or Sunlight | 2,6-dimethoxy-9-(2-hydroxyphenyl)anthracene, Phenanthrene derivative | rsc.org |

Photorearrangement Studies

A significant photorearrangement has been documented for the structural isomer, 2,3-Bis(p-methoxyphenyl)benzofuran. rsc.org When subjected to photolysis, this compound undergoes a novel rearrangement to form 2,6-dimethoxy-9-(2-hydroxyphenyl)anthracene. rsc.org This transformation highlights a complex intramolecular rearrangement pathway initiated by photoexcitation. Such a pathway involves the cleavage and formation of multiple bonds, ultimately restructuring the benzofuran core into a completely different polycyclic aromatic system. This finding underscores the potential for this compound to undergo complex skeletal rearrangements under photochemical influence, although specific pathways for the 1,3-isomer have yet to be detailed.

| Starting Material | Rearrangement Product | Study Focus | Source |

| 2,3-Bis-(p-methoxyphenyl)benzofuran | 2,6-dimethoxy-9-(2-hydroxyphenyl)anthracene | Novel photoisomerization and rearrangement | rsc.org |

Exploration of Electrophilic and Nucleophilic Aromatic Substitution on the Benzofuran Core

The chemical reactivity of the 1,3-diarylisobenzofuran scaffold is dominated by the furan ring. Isobenzofurans are exceptionally reactive dienes in Diels-Alder reactions, a characteristic driven by the thermodynamic gain of forming a stable benzene ring in the cycloaddition product. nih.govbeilstein-journals.org This high reactivity at the C1 and C3 positions of the furan ring often precludes typical electrophilic aromatic substitution reactions on the fused benzene portion of the molecule. beilstein-journals.orgbeilstein-journals.org Any electrophilic reagent would likely react preferentially with the electron-rich diene system.

While direct experimental data on electrophilic or nucleophilic aromatic substitution on the benzene ring of this compound is scarce, general principles can be considered. For the benzofuran class in general (not isobenzofurans), electrophilic substitution tends to occur on the electron-rich five-membered heterocyclic ring. beilstein-journals.org If this pathway were somehow blocked, substitution on the fused benzene ring would be directed by the activating, ortho-para directing ether linkage and the deactivating influence of the annulated furan ring.

Nucleophilic aromatic substitution (SNA) typically requires a strong electron-withdrawing group on the aromatic ring and a good leaving group. thieme-connect.com The benzofuran core of the title compound lacks strong intrinsic electron-withdrawing groups, making it an unlikely candidate for SNA under standard conditions. The reactivity of the furan moiety would again likely interfere with the harsh conditions often required for such substitutions.

| Reaction Type | General Reactivity of Isobenzofuran Core | Expected Outcome on Benzene Ring | Source |

| Electrophilic Substitution | Highly reactive as a diene in cycloadditions at C1/C3 positions of the furan ring. | Reaction on the fused benzene ring is unlikely as it is preempted by addition to the furan ring. | nih.govbeilstein-journals.org |

| Nucleophilic Substitution | Not the primary mode of reactivity. | Unlikely due to the lack of strong electron-withdrawing groups on the benzene ring. | thieme-connect.com |

Iv. Advanced Spectroscopic and Structural Characterization for Elucidation of 1,3 Bis 4 Methoxyphenyl 2 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1,3-Bis(4-methoxyphenyl)-2-benzofuran, both ¹H and ¹³C NMR would provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of hydrogen atoms in the molecule. The two methoxy (B1213986) groups (–OCH₃) would appear as a sharp singlet, integrating to six protons, typically in the range of δ 3.8-3.9 ppm. The aromatic region (δ 7.0–7.8 ppm) would be more complex. The protons on the two equivalent 4-methoxyphenyl (B3050149) rings would exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct doublets. The four protons on the fused benzene (B151609) ring of the benzofuran (B130515) core would present as a series of multiplets, the precise shifts and couplings of which would depend on their electronic environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on every unique carbon atom. A characteristic signal for the methoxy group carbons is expected around δ 55-56 ppm. The spectrum would also display multiple signals in the aromatic region (approximately δ 114–160 ppm) for the carbons of the benzofuran and phenyl rings. Quaternary carbons, such as C1 and C3 of the benzofuran ring and the carbons attached to the oxygen atoms, would be identifiable by their lack of signal in a DEPT-135 experiment. Data from analogous structures, such as benzofuran derivatives with methoxyphenyl substituents, are invaluable for assigning these signals precisely. mdpi.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Methoxy (–OC H₃) | ~3.8 (s, 6H) | ~55 |

| C H (Ar, ortho to OCH₃) | ~6.9 (d, 4H) | ~114 |

| C H (Ar, meta to OCH₃) | ~7.6 (d, 4H) | ~130 |

| C H (Benzofuran ring) | 7.2–7.7 (m, 4H) | 112–130 |

| Quaternary Carbons | - | 118–160 |

Note: Predicted values are based on data from structurally similar compounds. s = singlet, d = doublet, m = multiplet.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be dominated by absorptions from its ether linkages and aromatic rings.

Key expected vibrational modes include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretching: Medium bands from the methyl protons of the methoxy groups, typically found in the 2950–2850 cm⁻¹ region.

Aromatic C=C Stretching: A series of sharp, medium-to-strong bands in the 1610–1450 cm⁻¹ region, characteristic of the benzene and furanoid rings.

Asymmetric Ar-O-C Stretching: A very strong and characteristic band for the aryl ether linkage, expected around 1250 cm⁻¹.

Symmetric Ar-O-C Stretching: A medium intensity band located near 1030 cm⁻¹.

Out-of-Plane (OOP) C-H Bending: Strong absorptions in the 900–700 cm⁻¹ region, which can help confirm the substitution patterns of the aromatic rings.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3100–3000 | Medium |

| C-H Stretch | –OCH₃ | 2950–2850 | Medium |

| C=C Stretch | Aromatic Rings | 1610, 1580, 1510, 1460 | Medium-Strong |

| Asymmetric C-O-C Stretch | Aryl Ether | ~1250 | Strong |

| Symmetric C-O-C Stretch | Aryl Ether | ~1030 | Medium |

| C-H Out-of-Plane Bend | 1,4-disubstituted ring | 840–810 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio. For this compound, HRMS would be used to verify its molecular formula, C₂₂H₁₈O₃. nih.gov

The technique can distinguish the compound's exact mass from that of other molecules with the same nominal mass but different atomic compositions. The theoretically calculated monoisotopic mass of C₂₂H₁₈O₃ is 330.1256 Da. nih.gov An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides unequivocal confirmation of the molecular formula. The analysis of fragmentation patterns can also offer structural insights, such as the characteristic loss of methyl groups (•CH₃) from the methoxy substituents.

Table 3: Molecular Formula and Exact Mass Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₂₂H₁₈O₃ | PubChem nih.gov |

| Molar Mass | 330.38 g/mol | PubChem nih.gov |

| Monoisotopic Exact Mass | 330.125594432 Da | PubChem nih.gov |

X-ray Diffraction Analysis for Precise Solid-State Molecular Architecture and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not publicly documented, analysis of its close isomer, 2,3-Bis(4-methoxyphenyl)-1-benzofuran , provides significant insight into the likely conformation. nih.gov

In such diaryl-substituted systems, steric hindrance typically prevents the molecule from being fully planar. It is expected that the central benzofuran core would be largely planar, but the two 4-methoxyphenyl rings would be twisted out of this plane, exhibiting significant dihedral angles. researchgate.net In the crystal structure of the 2,3-isomer, the two methoxyphenyl rings are twisted relative to the benzofuran plane, and a similar conformation is anticipated for the 1,3-isomer to relieve steric strain. nih.gov The analysis would also reveal intermolecular interactions, such as π-π stacking or C-H···O hydrogen bonds, that dictate the crystal packing.

Table 4: Representative Crystallographic Data for the Isomeric 2,3-Bis(4-methoxyphenyl)-1-benzofuran

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 8.6642 |

| b (Å) | 20.3575 |

| c (Å) | 10.1977 |

| β (°) | 115.123 |

| Z | 4 |

Data from COD entry 7117446 for the constitutional isomer 2,3-Bis(4-methoxyphenyl)-1-benzofuran. nih.gov

Other Advanced Spectroscopic Techniques for Elucidating Electronic and Vibrational Properties (e.g., Fluorescence Spectroscopy)

The extended π-conjugated system of this compound suggests it is likely to be fluorescent. Fluorescence spectroscopy measures the emission of light from a molecule after it absorbs light, providing insights into its electronic excited states.

The benzofuran nucleus itself is a known fluorophore. nih.gov The addition of two phenyl rings in conjugation extends this system, and the presence of electron-donating methoxy groups is expected to cause a bathochromic (red) shift in both the absorption and emission spectra. nih.govacs.org This technique can be used to determine the compound's quantum yield (the efficiency of fluorescence) and fluorescence lifetime. Furthermore, studying the fluorescence in different solvents can reveal information about the change in dipole moment upon excitation, a phenomenon known as solvatochromism. acs.orgresearchgate.net These photophysical properties are crucial for applications in materials science, such as for organic light-emitting diodes (OLEDs) or fluorescent probes. nih.gov

V. Computational Chemistry and Theoretical Investigations of 1,3 Bis 4 Methoxyphenyl 2 Benzofuran

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are foundational in predicting the geometry and electronic nature of molecules. These methods can provide a detailed picture of bond lengths, angles, and the distribution of electrons, which are crucial for understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust method used for optimizing the molecular structure of compounds to find their most stable, lowest-energy conformation. researchgate.netresearchgate.net This process involves calculating the electron density to determine the geometric parameters like bond lengths and angles that correspond to the minimum energy state. researchgate.net For 1,3-Bis(4-methoxyphenyl)-2-benzofuran, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311G++(d,p), would yield its optimized three-dimensional structure. researchgate.netresearchgate.net These calculations are critical for obtaining accurate subsequent property predictions.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule can be easily excited and is therefore more reactive. researchgate.net From the HOMO and LUMO energy values, several reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors help to quantify and predict how this compound would behave in chemical reactions. researchgate.net

Table 1: Key Global Reactivity Descriptors Derived from FMO Analysis This table illustrates the typical descriptors that would be calculated from a Frontier Molecular Orbital analysis. Specific values for this compound are not available from the search results.

| Descriptor | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I + A) / 2 | The ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of electrophilic character. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions. For this compound, an MEP map would reveal the likely sites for intermolecular interactions, particularly identifying the electron-rich oxygen atoms of the methoxy (B1213986) and furan (B31954) groups as potential sites for electrophilic attack.

Vibrational Spectroscopy Simulations and Detailed Spectral Assignments

Theoretical vibrational analysis using methods like DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, researchers can create a theoretical spectrum. mdpi.com These calculated frequencies are often scaled by a specific factor to better match experimental data. This process allows for the detailed assignment of each vibrational mode (e.g., stretching, bending) to a specific band in the experimental spectrum, providing a powerful tool for structural confirmation. researchgate.net A computational study on this compound would predict the characteristic frequencies for its functional groups, such as C-O-C stretches of the furan and methoxy groups, and the vibrations of the benzene (B151609) rings.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is instrumental in exploring the pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally. cuny.edu

To understand how a reaction proceeds, chemists use computational methods to identify the transition state (TS)—the highest energy point along the reaction coordinate. cuny.edu By calculating the structure and energy of the reactants, transition state, and products, an activation energy profile can be constructed. This profile reveals the energy barrier (activation energy) that must be overcome for the reaction to occur. For reactions involving this compound, such as cycloadditions where isobenzofurans are known to be highly reactive dienes, identifying the transition state and calculating the activation energy would clarify the reaction's feasibility and kinetics. researchgate.netresearchgate.net

Vi. Advanced Applications and Potential Technological Utilizations of 1,3 Bis 4 Methoxyphenyl 2 Benzofuran and Its Derivatives

Applications in Materials Science

The rigid, planar structure and the inherent photophysical properties of the 1,3-diaryl-2-benzofuran scaffold make it a compelling building block for novel organic materials with tailored electronic and optical functionalities.

Derivatives of benzofuran (B130515) are of significant interest for applications as organic semiconductors due to their structural and electronic characteristics. The planarity and extended π-conjugation in these molecules can facilitate electron delocalization and intermolecular interactions, which are crucial for efficient charge transport. acs.orgnih.gov While direct studies on 1,3-Bis(4-methoxyphenyl)-2-benzofuran for organic light-emitting diodes (OLEDs) are not extensively documented, research on analogous compounds provides strong evidence for its potential.

For instance, benzodifuran (BDF) derivatives symmetrically functionalized with triphenylamine (B166846) (TPA) moieties have been successfully incorporated as dopant emitters in OLEDs. acs.orgnih.gov A device using a BDF-TPA triad (B1167595) as the emissive layer demonstrated a high external quantum efficiency (EQE) of 6.2%, surpassing the theoretical limit for fluorescent OLEDs. acs.orgnih.gov This enhanced performance was attributed to efficient energy transfer and favorable molecular orientation. The structural similarities and favorable electronic properties of this compound suggest its potential for similar applications.

Furthermore, the photophysical properties of the closely related 1,3-diphenylisobenzofuran (B146845) (DPBF) have been extensively studied. mdpi.commdpi.comnih.gov DPBF exhibits strong absorption in the UV-Vis region and emits intense fluorescence, with its excited state being stabilized in polar aprotic solvents. mdpi.commdpi.comnih.gov These characteristics are essential for materials used in light-emitting applications. Theoretical calculations on DPBF have helped in understanding its electronic transitions, which are primarily of a π → π* nature. mdpi.commdpi.com Such fundamental understanding is critical for designing new materials based on the 1,3-diaryl-2-benzofuran scaffold for optoelectronic applications.

| Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Lifetime (ns) |

|---|---|---|---|

| Ethanol | 410-416 | 455 | 4.62 |

| DMSO | 416 | 466 | 4.91 |

| DMF | - | - | 4.71 |

The photoreactive nature of certain benzofuran derivatives opens up possibilities for their use in photonic materials, such as in photoswitching applications and as photolabile protecting groups. Photochemical reactions can alter the structure and properties of these molecules, making them responsive to light stimuli.

A study on the photolysis of the isomeric 2,3-bis-(p-methoxyphenyl)benzofuran revealed a novel photoisomerization to an anthracene (B1667546) derivative, alongside the expected phenanthrene (B1679779) derivative, upon irradiation with a mercury lamp or sunlight. mdpi.com This demonstrates the potential for significant structural rearrangement under photochemical conditions, a key characteristic for photoswitching materials.

While direct evidence for this compound as a photolabile protecting group is not yet available, the general principle of using photoreactive molecules to "cage" and then release active species upon irradiation is a well-established concept in chemistry and biology. The demonstrated photoreactivity of the closely related bis-(p-methoxyphenyl)benzofuran system suggests that derivatives of this compound could be engineered for such applications. mdpi.com The development of such protecting groups is highly valuable, for instance, in the controlled release of drugs or in the precise initiation of chemical reactions.

Development of Novel Chemical Scaffolds for Diverse Synthetic Targets

The benzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science due to its presence in a vast number of biologically active and functional molecules. nih.govnih.gov The functionalization of the benzofuran core allows for the creation of diverse libraries of compounds with a wide range of properties. nih.govnih.govnih.gov

This compound can serve as a versatile building block for the synthesis of more complex heterocyclic systems. The reactivity of the furan (B31954) ring and the potential for functionalization of the phenyl substituents provide multiple avenues for chemical modification. For example, the benzofuran scaffold can be a key intermediate in the total synthesis of complex natural products. cbijournal.com Various synthetic strategies, including cascade acid-catalyzed reactions, can be employed to build upon the benzofuran core to create novel functional molecules for organic electronics and other applications. nih.gov The development of efficient methods for the synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones highlights the utility of the benzofuran scaffold in constructing molecules with aminated quaternary stereocenters.

Utilization as Mechanistic Probes in Fundamental Organic Photochemistry

The study of the photochemical behavior of molecules like this compound provides valuable insights into fundamental photochemical processes. The high reactivity of isobenzofurans, in general, is attributed to the resonance energy gained by the formation of a benzene (B151609) ring in cycloaddition reactions.

1,3-Diphenylisobenzofuran (DPBF) is a well-known trapping reagent for singlet oxygen, and its reaction with ¹O₂ is a cornerstone of photodynamic therapy research. The detailed study of the photophysical properties and reactivity of DPBF provides a solid foundation for understanding the behavior of other 1,3-diaryl-2-benzofurans. mdpi.commdpi.comnih.gov Computational studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), have been employed to elucidate the electronic structure and reaction pathways of DPBF, offering a model for investigating the photochemical mechanisms of its derivatives. mdpi.commdpi.com The photoisomerization of 2,3-bis-(p-methoxyphenyl)benzofuran further underscores the rich and complex photochemistry of this class of compounds, making them excellent subjects for mechanistic investigations. mdpi.com

Exploration in Catalysis and Ligand Design

The benzofuran scaffold has been extensively utilized in the development of ligands for transition metal catalysis. mdpi.comnih.gov Various transition metals, including palladium, copper, rhodium, gold, and silver, have been employed in catalytic systems for the synthesis of benzofuran derivatives. mdpi.comnih.gov These catalytic methods offer efficient and selective routes to functionalized benzofurans.

| Catalyst Type | Reaction Type |

|---|---|

| Palladium-based | Cross-coupling, Cyclization |

| Copper-based | Coupling, Cyclization |

| Rhodium-based | C-H activation, Annulation |

| Gold- and Silver-based | Cyclization |

| Ruthenium-based | Hydrogenation, Metathesis |

Q & A

Basic: What are the common synthetic routes for 1,3-Bis(4-methoxyphenyl)-2-benzofuran, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step protocols, including:

- Pd-catalyzed C-H arylation : Used to introduce aromatic substituents to the benzofuran core .

- One-pot tandem reactions : For example, coupling benzofuran-2-carboxylic acid derivatives with 4-methoxyphenylboronic acids under Suzuki-Miyaura conditions .

- Intermediate characterization : Employ NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>98%), and mass spectrometry (HRMS) for molecular weight validation .

Advanced: How can enantioselective synthesis of this compound be optimized to improve stereochemical purity?

Methodological Answer:

- Chiral ligands : Use BINAP or Josiphos ligands in asymmetric catalysis to control stereochemistry during C-C bond formation .

- Cascade reactions : Implement [3,3]-sigmatropic rearrangements (e.g., Claisen or Cope rearrangements) to achieve axial chirality, as demonstrated in benzofuran natural product syntheses .

- Analytical validation : Combine chiral HPLC with circular dichroism (CD) to confirm enantiomeric excess (>99%) and absolute configuration .

Basic: What spectroscopic and crystallographic methods are critical for structural elucidation?

Methodological Answer:

- X-ray diffraction (XRD) : Resolve crystal packing and confirm bond angles/distances (e.g., monoclinic P21/c space group with a = 11.5257 Å, b = 7.9655 Å) .

- NMR spectroscopy : Use 2D COSY and HSQC to assign proton-carbon correlations, particularly for methoxy (-OCH₃) and benzofuran protons .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced: How should researchers address contradictions in polymorphic or solvatomorphic data?

Methodological Answer:

- Variable-temperature XRD : Analyze thermal stability and phase transitions (e.g., triclinic → monoclinic shifts under ΔT) .

- DFT calculations : Compare experimental XRD data with computational models to identify energetically favorable polymorphs .

- Dynamic vapor sorption (DVS) : Test hygroscopicity to rule out solvent-mediated crystal form discrepancies .

Basic: What experimental designs are used to study bioactivity mechanisms?

Methodological Answer:

- In vitro assays : Screen against enzyme targets (e.g., kinase inhibition assays) using fluorescence polarization .

- Molecular docking : Predict binding modes with proteins (e.g., AutoDock Vina) using crystal structures from the PDB .

- SAR studies : Modify substituents (e.g., methoxy → hydroxy groups) and correlate changes with activity trends .

Advanced: How can researchers resolve conflicting data from biological activity studies?

Methodological Answer:

- Dose-response curves : Validate IC₅₀ values across multiple replicates (n ≥ 3) to rule out assay variability .

- Metabolic stability tests : Use hepatic microsome models to assess if metabolite interference skews results .

- Orthogonal assays : Confirm findings with complementary techniques (e.g., SPR for binding affinity vs. cellular cytotoxicity assays) .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., chlorinated solvents) .

- Waste disposal : Neutralize acidic/byproduct streams with 5% NaOH before disposal .

Advanced: What challenges arise during scale-up synthesis, and how are they mitigated?

Methodological Answer:

- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., Pd-catalyzed reactions) to avoid runaway conditions .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate purity .

- Byproduct management : Use scavenger resins (e.g., QuadraSil™ AP) to remove residual Pd catalysts during workup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.